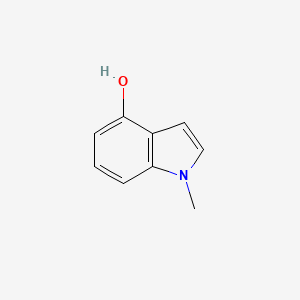

1-Methyl-1H-indol-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMJTXVQAZYLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578648 | |

| Record name | 1-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-37-8 | |

| Record name | 4-Hydroxy-N-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Methyl-1H-indol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-indol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines two primary synthetic pathways and details the analytical methods for the characterization of the final compound.

Synthesis of this compound

Two principal routes for the synthesis of this compound are presented: the direct N-methylation of 1H-indol-4-ol and a multi-step synthesis involving the deprotection of a protected precursor.

Method 1: Direct N-Methylation of 1H-indol-4-ol

A common and direct method for the synthesis of this compound is the N-methylation of the readily available starting material, 1H-indol-4-ol. This method typically involves the deprotonation of the indole nitrogen followed by reaction with a methylating agent. Care must be taken to avoid O-methylation of the hydroxyl group.

Experimental Protocol:

-

Deprotonation: To a solution of 1H-indol-4-ol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the indolide anion.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I, 1.2 eq.), is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Deprotection of 4-(Benzyloxy)-1-methyl-1H-indole

An alternative route involves the synthesis of a protected intermediate, 4-(benzyloxy)-1-methyl-1H-indole, followed by a deprotection step to yield the final product.

Experimental Protocol:

-

Synthesis of 4-(Benzyloxy)-1-methyl-1H-indole: This intermediate can be prepared by the N-methylation of 4-(benzyloxy)-1H-indole using a base and a methylating agent, similar to the protocol described in Method 1.

-

Hydrogenation (Deprotection): In a hydrogenation apparatus, 4-(benzyloxy)-1-methyl-1H-indole (0.250 g, 1.12 mmol) is dissolved in methanol (2.25 mL). To this solution, a 5% Palladium on carbon (Pd/C) catalyst (0.119 g) is added.[1] The reaction vessel is purged with hydrogen gas and the mixture is shaken under a hydrogen atmosphere (40 psi) for 16 hours.[1]

-

Work-up and Purification: The reaction mixture is then filtered through a pad of diatomaceous earth and washed with warm methanol.[1] The filtrate is concentrated under reduced pressure to yield this compound as a black oily product with a reported yield of 97%.[1]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

| Parameter | Data |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Black oily product[1] |

| Melting Point | 90 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.07 (t, J = 8.24 Hz, 1H), 6.92 (m, J = 8.24 Hz, 2H), 6.52 (m, J = 2.47 Hz, 2H), 4.60 (br s, 1H), 3.75 (s, 3H)[1] |

| ¹³C NMR | Data not readily available in the searched literature. |

| Mass Spectrometry (MS) | Data not readily available in the searched literature. |

Experimental and Logical Flow Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship between the different stages of synthesis and characterization.

Caption: Synthetic pathways and characterization workflow for this compound.

Caption: Logical flow from starting materials to final product analysis.

References

Spectroscopic Analysis of 1-Methyl-1H-indol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for the compound 1-Methyl-1H-indol-4-ol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with or interested in indole-based scaffolds. The guide details the spectroscopic data, outlines the experimental protocols for data acquisition, and visualizes a key signaling pathway relevant to the pharmacological action of indole derivatives.

Spectroscopic Data

Table 1: 1H NMR Spectral Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-CH3) | 3.75 | s | - |

| H2 | 6.92 | m | - |

| H3 | 6.52 | m | - |

| H5 | 6.92 | m | - |

| H6 | 7.07 | t | 8.24 |

| H7 | 6.52 | m | - |

| OH | 4.60 | br s | - |

Note: Data is a composite from available literature and may vary based on experimental conditions. "m" denotes a multiplet, "s" a singlet, "t" a triplet, and "br s" a broad singlet.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~124.5 |

| C3 | ~100.2 |

| C3a | ~128.9 |

| C4 | ~150.8 |

| C5 | ~104.7 |

| C6 | ~121.3 |

| C7 | ~106.9 |

| C7a | ~137.6 |

| N-CH3 | ~32.8 |

Note: These are predicted values based on computational models and data from analogous indole structures. Actual experimental values may differ.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocols outline the standard procedures for the preparation of samples and the acquisition of 1H and 13C NMR spectra.

Sample Preparation

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[1]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR. The required amount may vary based on the sensitivity of the NMR instrument.[1][2]

-

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[1][2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[3]

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample concentration.

1D 1H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.[4]

-

Acquisition Time (AQ): 2-4 seconds.[4]

-

Spectral Width (SW): 0-15 ppm.

1D 13C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of 13C.

-

Relaxation Delay (D1): 2-5 seconds.[4]

-

Spectral Width (SW): 0-220 ppm.

Signaling Pathway Visualization

Indole derivatives are known to interact with a variety of biological targets and signaling pathways. One of the most well-established pathways for indole-containing compounds is the serotonin signaling pathway, given that serotonin itself is an indoleamine.[5] The following diagram illustrates a simplified workflow for investigating the interaction of a compound like this compound with this pathway.

Caption: A flowchart illustrating the experimental progression for evaluating the pharmacological activity of an indole compound on the serotonin pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented NMR data, though compiled from various sources, offers valuable insights for its identification and structural confirmation. The detailed experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. Furthermore, the visualization of a relevant signaling pathway underscores the potential of this and other indole derivatives as modulators of important biological processes, making them attractive scaffolds for continued research and drug development.

References

Biological Activity of Synthetic 1-Methyl-1H-indol-4-ol: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of synthetic 1-Methyl-1H-indol-4-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its parent compound, 4-hydroxyindole, and the established structure-activity relationships of N-methylated indole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future experimental work.

Introduction

Indole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, forming the core scaffold for numerous natural products and synthetic drugs.[1][2][3] The subject of this guide, this compound, is a synthetic derivative of 4-hydroxyindole. The introduction of a methyl group at the N1 position of the indole ring can significantly influence its pharmacokinetic and pharmacodynamic properties, including receptor affinity and metabolic stability. This document aims to provide a detailed technical overview of the predicted biological activity of this compound, drawing parallels from its structural analogs.

Predicted Biological Profile

Based on the known activities of 4-hydroxyindole and related N-methylated indoles, this compound is predicted to exhibit activity in the following areas:

-

Neurological Disorders: The parent compound, 4-hydroxyindole, has been shown to inhibit amyloid fibrillization, a key pathological process in neurodegenerative diseases such as Alzheimer's disease.[4]

-

Psychoactive Properties: The structural similarity of 4-hydroxyindoles to serotonin and other psychoactive tryptamines suggests a potential for interaction with central nervous system receptors, particularly serotonin (5-HT) and dopamine (D) receptors.

-

Anti-inflammatory and Anticancer Activity: Indole derivatives are widely recognized for their anti-inflammatory and anticancer properties, acting on various molecular targets.[5][6][7]

Quantitative Data on Structurally Related Compounds

To provide a quantitative basis for the predicted activity of this compound, the following table summarizes the biological data for its parent compound, 4-hydroxyindole.

| Compound | Assay | Target/System | Activity | Reference |

| 4-Hydroxyindole | Amyloid β (Aβ₁₋₄₂) Fibrillization Assay | Aβ₁₋₄₂ Aggregation | IC₅₀ ≈ 85 μM | [4] |

| Cell Viability Assay | Aβ-induced toxicity in PC12 cells | Protective effect observed | [4] | |

| Acute Toxicity Study | Mice (intracranial injection) | LD₅₀ = 620 mg/kg | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of indole derivatives are crucial for reproducible research. The following sections outline methodologies relevant to the investigation of this compound.

Synthesis of 4-Hydroxyindole Derivatives

The synthesis of 4-hydroxyindole, the precursor to this compound, can be achieved through various methods. One common approach involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropane with an amine.[8] N-methylation of the resulting 4-hydroxyindole can then be performed using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

In Vitro Biological Assays

To determine the affinity of this compound for specific receptors, competitive radioligand binding assays are employed.

-

Objective: To quantify the binding affinity (Ki) of the test compound for serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D₁, D₂) receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

-

Objective: To measure the effect of the test compound on the second messenger signaling of G-protein coupled receptors (GPCRs).

-

Methodology:

-

Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing 5-HT₁A receptors).

-

Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

-

Lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Plot the dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

In Vivo Models

Animal models are used to assess the physiological and behavioral effects of the compound.

-

Objective: To evaluate the psychoactive and therapeutic potential of the test compound in a living organism.

-

Methodology (Example: Mouse Head-Twitch Response for 5-HT2A Agonist Activity):

-

Administer the test compound to mice at various doses via a suitable route (e.g., intraperitoneal injection).

-

Observe and count the number of head-twitch responses over a defined period.

-

Compare the results to a vehicle control and a positive control (e.g., a known 5-HT2A agonist).

-

Predicted Signaling Pathways

Given the structural similarity of this compound to known serotonergic and dopaminergic ligands, it is likely to interact with these receptor systems. The following diagrams illustrate the general signaling pathways for serotonin and dopamine receptors.

Caption: General overview of serotonin receptor signaling pathways.

Caption: General overview of dopamine receptor signaling pathways.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the data from its parent compound, 4-hydroxyindole, and the broader class of indole derivatives provide a strong rationale for its investigation as a potentially bioactive molecule. The predicted activities in the realms of neurodegenerative diseases, psychoactive modulation, and anti-inflammatory or anticancer effects warrant further experimental validation.

Future research should focus on the chemical synthesis and purification of this compound, followed by a systematic evaluation of its biological properties using the experimental protocols outlined in this guide. Initial screening should include a broad panel of CNS receptors, followed by more focused in vitro and in vivo studies based on the initial findings. Such a data-driven approach will be crucial in elucidating the therapeutic potential of this novel synthetic indole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methyl-1H-indol-4-ol

Disclaimer: As of December 2025, there is a notable absence of published experimental data detailing the mechanism of action, pharmacological targets, and overall biological activity of the specific compound, 1-Methyl-1H-indol-4-ol. Therefore, this document serves as a theoretical guide for researchers, scientists, and drug development professionals, providing a predictive analysis based on the structural characteristics of the molecule and the known activities of analogous compounds. The experimental protocols, data, and pathways described herein are hypothetical and intended to guide future research.

Introduction

This compound is a small molecule belonging to the indole family. The indole nucleus is a common scaffold in a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), and numerous pharmaceuticals. The presence of a methyl group at the 1-position of the indole ring and a hydroxyl group at the 4-position suggests potential for interaction with various biological targets, particularly within the central nervous system (CNS). This guide will explore the putative mechanism of action of this compound based on its structural similarity to known psychoactive tryptamines and other indole alkaloids.

Structural Features and Potential Pharmacological Targets

The chemical structure of this compound, with its methylated indole core and a 4-hydroxy substitution, bears resemblance to psilocin (4-hydroxy-N,N-dimethyltryptamine), a known serotonergic psychedelic. The core indole structure is a key pharmacophore for serotonin (5-hydroxytryptamine or 5-HT) receptors.

Based on these structural similarities, the primary hypothetical targets for this compound are:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT2A receptor, which is the primary target for classic psychedelics. Agonism at this receptor is believed to mediate hallucinogenic effects. Other 5-HT receptor subtypes, such as 5-HT1A, 5-HT2C, and others, are also potential targets that could modulate its overall pharmacological profile.

-

Monoamine Transporters: The indole structure could potentially interact with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), possibly inhibiting the reuptake of these neurotransmitters and increasing their synaptic concentrations.

-

Monoamine Oxidase (MAO): Some indole alkaloids are known to inhibit MAO, an enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO could lead to increased levels of serotonin, dopamine, and norepinephrine in the brain.

Hypothetical Signaling Pathways

Activation of the 5-HT2A receptor, a Gq-coupled protein receptor, is a plausible primary signaling pathway for this compound. The downstream effects of this activation are multifaceted and can involve multiple intracellular signaling cascades.

Caption: Putative 5-HT2A receptor signaling cascade initiated by this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential research plan.

Caption: A structured workflow for investigating the mechanism of action of this compound.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be generated from the experimental workflow described above. This data is purely illustrative and not based on experimental results.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | This compound (Ki, nM) | Reference Compound (Ki, nM) |

| 5-HT1A | 150 | 8-OH-DPAT (0.8) |

| 5-HT2A | 25 | Ketanserin (1.2) |

| 5-HT2C | 80 | Mesulergine (5.0) |

| D2 | >1000 | Haloperidol (1.5) |

| SERT | 500 | Fluoxetine (1.1) |

| DAT | >1000 | GBR-12909 (0.8) |

| NET | >1000 | Desipramine (1.1) |

Table 2: Hypothetical Functional Activity (EC50, nM) and Enzyme Inhibition (IC50, nM)

| Assay | This compound | Reference Compound |

| 5-HT2A Ca2+ Flux (EC50) | 45 nM | Serotonin (5.2 nM) |

| MAO-A Inhibition (IC50) | >10,000 nM | Clorgyline (2.3 nM) |

| MAO-B Inhibition (IC50) | >10,000 nM | Selegiline (9.4 nM) |

Detailed (Hypothetical) Experimental Protocols

6.1. Radioligand Binding Assay for 5-HT2A Receptor

-

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

-

This compound at various concentrations.

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, [3H]Ketanserin, and either vehicle, non-specific control, or the test compound.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

6.2. Calcium Flux Functional Assay

-

Objective: To determine the functional activity (EC50) of this compound at the human 5-HT2A receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound at various concentrations.

-

Fluorescence plate reader.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in assay buffer.

-

Measure baseline fluorescence using the plate reader.

-

Add the test compound to the wells and immediately begin measuring fluorescence changes over time.

-

Analyze the data to determine the concentration-response curve and calculate the EC50 value.

-

Conclusion

While there is currently no direct experimental evidence available, the structural characteristics of this compound strongly suggest that it may act as a modulator of the serotonergic system, with a potential primary mechanism of action involving agonism at the 5-HT2A receptor. The hypothetical data and experimental protocols provided in this guide are intended to serve as a foundational framework for future research into this novel compound. Rigorous in vitro and in vivo studies are essential to validate these predictions and fully elucidate the pharmacological profile of this compound. Such research will be crucial in determining its potential therapeutic applications or its toxicological properties.

In Vitro Pharmacological Profile of 1-Methyl-1H-indol-4-ol: Information Not Available

A comprehensive search of scientific literature and chemical databases has revealed no publicly available in vitro pharmacological data for the compound 1-Methyl-1H-indol-4-ol. Despite extensive queries, no specific information regarding its receptor binding affinity, functional activity, or enzyme inhibition properties could be located.

The indole scaffold is a common feature in many biologically active molecules, and numerous derivatives have been synthesized and characterized for a wide range of therapeutic targets. However, the pharmacological profile of a compound is highly specific to its unique chemical structure, including the position and nature of its substituents. Therefore, data from other indole derivatives cannot be reliably extrapolated to predict the activity of this compound.

Our search for information on related indole compounds yielded results on derivatives with activity at various targets, including:

-

Adrenergic Receptors: Certain indole analogs have demonstrated α1 and β1-adrenolytic activities.

-

Tubulin Polymerization: Some indole derivatives have been investigated as inhibitors of tubulin polymerization for their potential anticancer effects.

-

Fungal Targets: The indole nucleus is present in some compounds with antifungal properties.

-

Ion Channels: Substituted indoles have been explored as modulators of ion channels such as TRPM8.

-

Serotonin and Dopamine Receptors: The indole structure is a key component of the neurotransmitter serotonin and many synthetic ligands that target serotonin and dopamine receptors.

It is important to reiterate that these findings are for structurally distinct molecules and do not provide specific insights into the in vitro pharmacological profile of this compound.

Due to the absence of any specific experimental data for this compound in the public domain, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The creation of such a document would require original research to be conducted to determine the in vitro pharmacological properties of this specific compound.

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indol-4-ol

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1H-indol-4-ol, targeting researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Physicochemical Properties

This compound is a derivative of indole, a prominent heterocyclic aromatic compound. Understanding its physicochemical properties is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 7556-37-8 | [1] |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.18 g/mol | [2] |

| Purity | 97% | |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocols

Synthesis of this compound[1]

A documented method for the synthesis of this compound involves the catalytic hydrogenation of a precursor compound.

Materials and Reagents:

-

4-(benzyloxy)-1-methyl-1H-indole (0.250 g, 1.12 mmol)

-

Methanol (2.25 mL)

-

5% Palladium on Carbon (Pd/C) catalyst (0.119 g, 1.12 mmol), pre-dried

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

In a hydrogenation unit, dissolve 4-(benzyloxy)-1-methyl-1H-indole in methanol to create a brown solution.

-

Add the pre-dried 5% Pd/C catalyst to this solution.

-

Connect the reaction mixture to the hydrogenation unit and perform three degassing operations.

-

Charge the unit with hydrogen gas.

-

Shake the reaction mixture at 40 psi hydrogen pressure for 16 hours.

-

Upon completion, dilute the reaction mixture with an additional 15 mL of methanol.

-

Filter the mixture through a layer of diatomaceous earth.

-

Wash the filter cake with 75 mL of warm methanol.

-

Concentrate the organic filtrate to yield the final product.

This procedure reportedly yields a black oily product with a 97% yield.[1]

Purification

The purification of the synthesized this compound can be achieved through filtration and concentration as described in the synthesis protocol.[1] For analogous indole derivatives, a multi-step approach involving initial extraction, column chromatography, and a final polishing step with preparative HPLC or recrystallization is recommended to achieve high purity.[3]

General Purification Workflow for Indole Derivatives [3]

Spectroscopic Data

The characterization of this compound is supported by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

¹H NMR (CDCl₃): [1]

-

δ 7.07 (t, J = 8.24 Hz, 1H)

-

δ 6.92 (m, J = 8.24 Hz, 2H)

-

δ 6.52 (m, J = 2.47 Hz, 2H)

-

δ 4.60 (br s, 1H)

-

δ 3.75 (s, 3H)

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, related indole-containing compounds, such as harmala alkaloids, are known to exhibit biological activity. Harmaline, a β-carboline with a structural resemblance to the indole core, acts as a reversible inhibitor of monoamine oxidase A (MAO-A).[4] MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters like serotonin and norepinephrine.

Hypothetical Signaling Pathway: Monoamine Oxidase Inhibition

The diagram below illustrates the general mechanism of MAO inhibition. By inhibiting MAO-A, the degradation of monoamine neurotransmitters is reduced, leading to their increased availability in the synaptic cleft.

It is important to note that the inhibitory activity of this compound on MAO-A is hypothetical and would require experimental validation.

Conclusion

This technical guide has summarized the available physicochemical data for this compound. While core properties such as molecular formula and weight are well-defined, further experimental investigation is needed to fully characterize its boiling point, pKa, logP, and solubility. The provided synthesis and purification protocols offer a foundation for obtaining this compound for research purposes. The potential for biological activity, by analogy to related indole structures, suggests that this compound may be a valuable molecule for further investigation in drug discovery and development.

References

Potential Therapeutic Targets of 1-Methyl-1H-indol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indol-4-ol is a heterocyclic organic molecule belonging to the indole family. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motif is a key component of pharmacologically active compounds, most notably in the realm of serotonin receptor modulation. This technical guide consolidates the available information on the potential therapeutic targets of this compound, primarily through the detailed examination of its well-studied derivative, 1-Methylpsilocin. The data presented herein strongly suggest that the 1-methyl-4-hydroxyindole scaffold is a promising starting point for the development of selective ligands for serotonin receptors, with potential applications in treating a variety of central nervous system disorders.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The substitution pattern on the indole ring significantly influences the pharmacological profile of these compounds. This compound, featuring a methyl group at the N1 position and a hydroxyl group at the C4 position, represents a specific structural class within the indole family. While this core molecule itself is not a known therapeutic agent, its derivative, 1-Methylpsilocin (3-[2-(dimethylamino)ethyl]-1-methyl-1H-indol-4-ol), has been identified as a potent and selective serotonin receptor agonist. This guide will focus on the established targets of this key derivative to infer the potential therapeutic landscape for compounds based on the this compound scaffold.

Identified Therapeutic Targets of a Key Derivative: 1-Methylpsilocin

The primary therapeutic targets identified for the this compound scaffold are serotonin (5-hydroxytryptamine, 5-HT) receptors, based on extensive studies of its tryptamine derivative, 1-Methylpsilocin.

Serotonin 5-HT2C Receptor

1-Methylpsilocin has been characterized as a selective and potent agonist at the human serotonin 5-HT2C receptor.[1] This receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, including the choroid plexus, hippocampus, substantia nigra, and prefrontal cortex. The 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition.

Serotonin 5-HT2B Receptor

In addition to its agonist activity at the 5-HT2C receptor, 1-Methylpsilocin has been shown to act as an inverse agonist at the human 5-HT2B receptor.[1] Inverse agonism at this receptor is of therapeutic interest, as agonism at 5-HT2B receptors has been associated with cardiac valvulopathy.[2]

Serotonin 5-HT2A Receptor

1-Methylpsilocin displays a significantly lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor.[1] The 5-HT2A receptor is the primary target for classic psychedelic drugs, and its activation is associated with hallucinogenic effects. The selectivity of 1-Methylpsilocin for the 5-HT2C receptor over the 5-HT2A receptor suggests a reduced potential for psychedelic effects, which could be a desirable characteristic for certain therapeutic applications.

Quantitative Data

The following table summarizes the in vitro pharmacological data for 1-Methylpsilocin at human serotonin 5-HT2 family receptors.

| Compound | Target | Assay Type | Value | Reference |

| 1-Methylpsilocin | h5-HT2C | Functional Assay (Calcium Mobilization) | EC50 = 12 nM | [1] |

| 1-Methylpsilocin | h5-HT2B | Functional Assay | Inverse Agonist (Ki = 38 nM) | [1] |

| 1-Methylpsilocin | h5-HT2A | Functional Assay (Calcium Mobilization) | EC50 = 633 nM | [1] |

Signaling Pathways

The activation of the 5-HT2C receptor by an agonist like 1-Methylpsilocin initiates a downstream signaling cascade. The receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited for determining the pharmacological profile of compounds like 1-Methylpsilocin.

Radioligand Binding Assay for 5-HT2 Receptors

This protocol is a standard method for determining the binding affinity (Ki) of a test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligands: [3H]ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B), [3H]mesulergine (for 5-HT2C).

-

Non-specific binding competitor: Mianserin or another appropriate high-affinity ligand.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets on ice. Homogenize in 20 volumes of ice-cold assay buffer. Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding competitor (e.g., 10 µM Mianserin), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Test Compound: 50 µL of test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plates at 37°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol measures the functional activity of a compound as an agonist or inverse agonist.

Objective: To determine the EC50 (for agonists) or IC50 (for inverse agonists) of a test compound by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Cell Plating: Plate the cells in the microplates and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

-

Assay:

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the test compound (for agonist mode) or a reference agonist in the presence of the test compound (for antagonist/inverse agonist mode) at various concentrations.

-

Measure the change in fluorescence over time.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

For agonists, plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

For inverse agonists, a decrease in basal fluorescence will be observed. Plot the decrease in fluorescence against the log of the compound concentration to determine the IC50.

-

Therapeutic Potential and Future Directions

The selective agonist activity of 1-Methylpsilocin at the 5-HT2C receptor, coupled with its inverse agonism at the 5-HT2B receptor, suggests a promising therapeutic profile. Agonism at the 5-HT2C receptor has been explored for the treatment of:

-

Obesity: 5-HT2C agonists can reduce food intake.

-

Obsessive-Compulsive Disorder (OCD): Modulation of the serotonergic system is a key strategy in OCD treatment.

-

Schizophrenia: 5-HT2C agonists may help to ameliorate cognitive deficits.

The inverse agonism at the 5-HT2B receptor is a significant advantage, as it may mitigate the risk of cardiac valvulopathy associated with some serotonergic drugs.

Future research should focus on:

-

Direct Biological Evaluation of this compound: To date, there is a lack of published data on the direct interaction of this compound with any biological target. Screening this core molecule against a panel of receptors, particularly serotonin receptors, would be a critical first step in understanding its intrinsic activity.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold could lead to the discovery of new ligands with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of promising compounds derived from the this compound scaffold in relevant animal models of CNS disorders.

Conclusion

While this compound itself has not been established as a therapeutic agent, its chemical structure serves as a valuable foundation for the design of potent and selective serotonin receptor modulators. The detailed pharmacological profile of its derivative, 1-Methylpsilocin, highlights the potential of this scaffold to yield compounds with therapeutic utility in a range of neurological and psychiatric disorders. Further investigation into the direct biological activity of this compound and the exploration of its chemical space are warranted to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 1-Methyl-1H-indol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-Methyl-1H-indol-4-ol. Given the limited direct research on this specific scaffold, this document focuses on the closely related and extensively studied analogs of psilocin (4-hydroxy-N,N-dimethyltryptamine), which share the core 4-hydroxyindole moiety and provide significant insights into the structure-activity relationships (SAR) and pharmacological profiles relevant to this compound.

Core Structure and Rationale

This compound is a heterocyclic compound featuring a bicyclic indole structure with a methyl group on the pyrrole nitrogen and a hydroxyl group at the 4-position of the benzene ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to the neurotransmitter serotonin and the psychedelic compound psilocin. The 4-hydroxyindole moiety is a key pharmacophore for interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelic drugs.[1][2] Understanding the SAR of this core structure is crucial for the design of novel therapeutic agents targeting the serotonergic system for the treatment of various neuropsychiatric disorders.

Synthetic Strategies

The synthesis of this compound and its analogs generally involves the initial construction of the 4-hydroxyindole core, followed by N-methylation and subsequent modifications.

Synthesis of the 4-Hydroxyindole Core

A common and direct method for the synthesis of 4-hydroxyindole is through the Vilsmeier-Haack formylation of a suitable precursor, followed by cyclization.[3] An alternative route involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes cyclization and aromatization.[4]

N-Methylation and Derivatization

Once the 4-hydroxyindole core is obtained, N-methylation can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Further derivatization can be performed by introducing substituents at various positions of the indole ring or by modifying the 4-hydroxy group. For instance, O-acetylation of the hydroxyl group can be performed to create prodrugs.[1][2]

General Experimental Protocol for Synthesis of Psilocin Analogs

The following is a general protocol adapted from the synthesis of psilocin, which can be modified for the synthesis of other 4-hydroxy-N,N-dialkyltryptamines.[5]

-

Acylation of 4-acetoxyindole: 4-acetoxyindole is reacted with oxalyl chloride to yield the corresponding ketoamide precursor.

-

Amination: The ketoamide is then treated with a solution of the desired dialkylamine (e.g., dimethylamine, diethylamine) to introduce the side chain.

-

Reduction: The resulting intermediate is reduced using a reducing agent like lithium aluminum hydride (LAH) to yield the 4-hydroxy-N,N-dialkyltryptamine.

-

Purification: The final product is purified using chromatographic techniques.

Structural Analogs and Biological Activity

The biological activity of this compound analogs is primarily determined by their interaction with serotonin receptors. The following tables summarize the quantitative data for a series of psilocin analogs, providing insights into the SAR of the 4-hydroxyindole scaffold.

In Vitro 5-HT₂ Receptor Functional Activity

The functional activity of these compounds is often assessed using calcium mobilization assays in cells expressing the human 5-HT₂ receptors.

| Compound | R¹ | R² | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |

| Psilocin | Me | Me | 19.3 | 4.6 | 12.3 |

| 4-HO-MET | Me | Et | 13.5 | 3.9 | 10.5 |

| 4-HO-DET | Et | Et | 18.2 | 6.2 | 21.9 |

| 4-HO-MPT | Me | Pr | 15.1 | 5.5 | 20.4 |

| 4-HO-DPT | Pr | Pr | 33.1 | 15.8 | 102 |

| 4-HO-MIPT | Me | iPr | 24.5 | 11.5 | 117 |

| 4-HO-DIPT | iPr | iPr | 108 | 51.3 | 1122 |

Data adapted from a study on psilocybin analogues.[6]

In Vivo Head-Twitch Response (HTR) in Mice

The head-twitch response in mice is a behavioral proxy for 5-HT₂A receptor activation in vivo and is a hallmark of psychedelic compounds.

| Compound | R¹ | R² | HTR ED₅₀ (μmol/kg) |

| Psilocin | Me | Me | 0.81 |

| 4-HO-MET | Me | Et | 0.65 |

| 4-HO-DET | Et | Et | 1.05 |

| 4-HO-MPT | Me | Pr | 1.01 |

| 4-HO-DPT | Pr | Pr | 1.95 |

| 4-HO-MIPT | Me | iPr | 1.98 |

| 4-HO-DIPT | iPr | iPr | 3.46 |

Data adapted from a study on psilocybin analogues.[6][7]

Structure-Activity Relationship Summary

The data reveals several key SAR trends for 4-hydroxyindole derivatives:

-

N-Alkyl Substituents: The size and branching of the N,N-dialkyl substituents significantly influence potency. Smaller, less bulky substituents like methyl and ethyl groups generally lead to higher potency at 5-HT₂A receptors.[6] Increasing the size of the alkyl groups tends to decrease potency.[6]

-

O-Acetylation: Acetylation of the 4-hydroxy group to form a prodrug, such as in 4-AcO-DMT, reduces in vitro potency at the 5-HT₂A receptor by about 10- to 20-fold.[1][2] However, in vivo, these acetylated compounds are readily deacetylated to the active 4-hydroxy form, resulting in similar behavioral effects to the parent compound.[1][2]

Signaling Pathways and Experimental Workflows

Serotonin 5-HT₂A Receptor Signaling Pathway

The primary mechanism of action for many 4-hydroxyindole derivatives involves the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).

Caption: 5-HT₂A Receptor Signaling Cascade.

General Workflow for Synthesis and Screening of Analogs

The development of novel this compound derivatives follows a structured workflow from design to in vivo testing.

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel serotonergic agents. By leveraging the extensive research on the closely related psilocin analogs, researchers can apply established synthetic methodologies and SAR principles to design and evaluate new compounds with tailored pharmacological profiles. The data presented in this guide highlights the critical role of N-alkyl substituents in modulating potency and the potential of prodrug strategies to improve pharmacokinetic properties. Further exploration of this chemical space may lead to the discovery of valuable research tools and therapeutic candidates for a range of neurological and psychiatric conditions.

References

- 1. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 5. veranova.com [veranova.com]

- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Discovery and Synthesis of Novel Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique ability to mimic protein structures and bind to various receptors makes it a "privileged scaffold" in drug discovery.[1][4] This guide provides an in-depth overview of modern synthetic methodologies for creating novel indole derivatives, summarizes recent discoveries of bioactive compounds, and details the experimental protocols and mechanisms of action relevant to their development as therapeutic agents.

I. Modern Synthetic Methodologies for Indole Ring Construction

The construction of the indole core has evolved significantly from classical methods to highly efficient metal-catalyzed reactions. These modern techniques offer broader functional group tolerance, milder reaction conditions, and access to a wider array of complex derivatives.[5][6]

A. The Fischer Indole Synthesis

A classic and robust method, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a-sigmatropic rearrangement to form the indole.[7][8]

Generalized Experimental Protocol: Fischer Indole Synthesis [9][10]

-

Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the selected ketone or aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting materials.

-

Indolization: Add an acid catalyst to the reaction mixture. Catalysts can range from Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (pTSA) to Lewis acids like zinc chloride (ZnCl₂).[7][8]

-

Heating: Heat the mixture to the appropriate temperature (typically 80-180 °C), often under reflux, for several hours (e.g., 15 hours).[9][10] Monitor the reaction's progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water to precipitate the crude product.[9]

-

Neutralization & Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution. If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product (solid or extracted residue) is then purified, typically by recrystallization from a solvent like ethanol or by column chromatography on silica gel.[9]

B. The Larock Indole Synthesis (Palladium-Catalyzed)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[2][5] This method is highly valued for its regioselectivity and broad substrate scope.[2][11]

Generalized Experimental Protocol: Larock Indole Synthesis [2][6]

-

Reaction Setup: To a dry Schlenk flask, add the o-iodoaniline (1.0 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and an additive like lithium chloride (LiCl, 1.0 eq) under an inert atmosphere (e.g., Argon or Nitrogen).[2]

-

Catalyst Addition: Add the palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 10 mol%) to the flask.[2]

-

Solvent and Substrate Addition: Add an anhydrous solvent, commonly dimethylformamide (DMF), followed by the disubstituted alkyne (1.2-2.0 eq).[2]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours. Monitor the progress by TLC.[2]

-

Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.

II. Discovery of Novel Bioactive Indole Compounds

Recent research has yielded a multitude of novel indole derivatives with potent biological activities, particularly as anticancer agents. These compounds often function by targeting critical cellular machinery like microtubules or key signaling enzymes.[12][13]

A. Indole-Based Tubulin Polymerization Inhibitors

Tubulin inhibitors are a cornerstone of cancer chemotherapy.[14] They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][15] Numerous indole derivatives have been developed that bind to the colchicine site on β-tubulin, inhibiting microtubule assembly.[13][16]

B. Indole-Based Kinase and Enzyme Inhibitors

Indole derivatives have been successfully designed as inhibitors of various enzymes crucial for cancer cell survival and proliferation. This includes targets like Lysine-Specific Demethylase 1 (LSD1), a key promoter in acute myeloid leukemia, and kinases such as EGFR and SRC.[3][17]

Data on Selected Bioactive Indole Compounds

The following tables summarize quantitative data for recently developed indole derivatives, highlighting their potent anticancer activities.

Table 1: Cytotoxicity of Indole-Based Tubulin Inhibitors

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5m | A549 (Lung) | 0.11 | [13] |

| 5m | HeLa (Cervical) | 0.14 | [13] |

| 11c | PC-3 (Prostate) | 3.12 | [16] |

| 11f | PC-3 (Prostate) | 5.21 | [16] |

| 35a | A549 (Lung) | 0.51 | [13] |

| 35a | HeLa (Cervical) | 0.65 | [13] |

| 7g | DU-145 (Prostate) | 0.68 | [13] |

| 8f | DU-145 (Prostate) | 0.54 |[13] |

Table 2: Enzyme Inhibition and Cytotoxicity of Other Indole Derivatives

| Compound ID | Target Enzyme/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9e | LSD1 (Enzyme) | 1.230 | [3] |

| 5f | MDA-MB-468 (Breast Cancer) | 8.2 | [18] |

| 5f | MCF-7 (Breast Cancer) | 13.2 | [18] |

| 16 | SRC Kinase (Enzyme) | 0.002 | [17] |

| 5f (UA derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [19] |

| 5f (UA derivative) | HepG2 (Hepatocarcinoma) | 0.91 |[19] |

III. Visualizing Workflows and Mechanisms

A. Experimental and Synthetic Workflows

The development pipeline for novel compounds follows a structured path from conception to biological evaluation. The synthesis of indole derivatives, such as those derived from curcumin, often involves classical reactions like the Claisen-Schmidt condensation.[20][21]

B. Signaling Pathways Targeted by Indole Compounds

Many bioactive indoles exert their effects by modulating intracellular signaling pathways that control cell growth, proliferation, and survival.

1. Microtubule Dynamics

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[15] Inhibitors can either prevent polymerization (destabilizers, like vinca alkaloids) or prevent depolymerization (stabilizers, like taxanes). Both actions disrupt the delicate balance required for mitosis, leading to cell cycle arrest and apoptosis.[14][22]

2. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular cascade that promotes cell survival and proliferation.[23][24] It is frequently overactive in many cancers. The pathway is initiated when growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K. PI3K then phosphorylates PIP2 to PIP3, which acts as a docking site for kinases like PDK1 and Akt, leading to Akt activation.[25][26] Activated Akt then phosphorylates numerous downstream targets to suppress apoptosis and promote cell growth.[1][24]

IV. Key Experimental Protocols: Biological Assays

A. Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.[27][28]

-

Preparation: Reconstitute lyophilized, high-purity (>99%) porcine tubulin on ice with a general tubulin buffer. Prepare a tubulin polymerization buffer containing GTP.

-

Reaction Mixture: In a 96-well plate, add the tubulin polymerization buffer, a fluorescence reporter, and the test indole compound at various concentrations (or a vehicle control, e.g., DMSO).

-

Initiation: Add the cold tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity every minute for 60-90 minutes.

-

Analysis: Polymerization of tubulin into microtubules increases the fluorescence signal. Compare the polymerization curves of compound-treated samples to controls. Inhibitors will show a reduced rate and extent of fluorescence increase. Calculate IC₅₀ values from dose-response curves.[16]

B. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel indole compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[18][19]

V. Conclusion

The indole nucleus remains a highly productive scaffold for the discovery of new therapeutic agents. Advances in synthetic chemistry, particularly with metal-catalyzed methods, have greatly expanded the accessible chemical space for novel indole derivatives.[10][25] The compounds highlighted in this guide demonstrate potent and specific activities against critical cancer targets like tubulin and various signaling enzymes. The continued integration of efficient synthesis, mechanism-based screening, and detailed biological evaluation will undoubtedly lead to the development of the next generation of indole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and synthesis of novel indole derivatives-containing 3-methylenedihydrofuran-2(3H)-one as irreversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. grokipedia.com [grokipedia.com]

- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Synthesis and biological evaluation of curcumin inspired indole analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. cusabio.com [cusabio.com]

- 25. researchgate.net [researchgate.net]

- 26. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

1-Methyl-1H-indol-4-ol: An In-Depth Technical Guide to its Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific stability and degradation studies on 1-Methyl-1H-indol-4-ol. This guide, therefore, provides a comprehensive overview based on the established chemistry of the indole nucleus and related substituted indoles. The information herein is intended to be a predictive resource to guide research and development.

Executive Summary

This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding its stability and degradation profile is critical for its development as a potential therapeutic agent. This document outlines the predicted stability of this compound and its likely degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Methodologies for conducting forced degradation studies and for the analysis of potential degradation products are also detailed.

Introduction to this compound

This compound belongs to the hydroxyindole class of compounds. The indole ring is an electron-rich aromatic system, making it susceptible to oxidative degradation. The presence of a hydroxyl group on the benzene portion of the indole ring and a methyl group on the nitrogen atom will influence its electronic properties and, consequently, its stability and degradation pathways. The N-methylation is known to inhibit certain degradation pathways that involve the indole nitrogen.

Predicted Stability Profile

The stability of this compound is expected to be influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Based on the chemistry of related indole derivatives, the following predictions can be made:

-

Oxidative Stability: The indole ring system is generally prone to oxidation. The hydroxyl group at the 4-position may further activate the ring towards oxidation. Degradation is likely to be initiated by the formation of radical intermediates or through direct reaction with oxidizing agents.

-

Photostability: Many indole-containing compounds are known to be light-sensitive. Exposure to UV or visible light could lead to photodegradation, potentially through radical-mediated pathways.

-

Thermal Stability: The thermal stability of this compound will be dependent on its physical form (solid-state vs. solution) and the presence of other excipients. In the solid state, it is expected to be relatively stable at ambient temperatures.

-

pH Stability: The stability of this compound in aqueous solutions is expected to be pH-dependent. While the N-methyl group prevents certain acid-catalyzed reactions, the overall molecule may exhibit instability under strongly acidic or basic conditions.

Predicted Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[1] The goal is to generate degradation products that could form under normal storage conditions over a longer period.

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway for this compound. The electron-rich indole nucleus is susceptible to attack by oxidizing agents.[2] Hydroxylation of the indole ring, particularly at the C2 and C3 positions, is a common initial step in the oxidative degradation of indoles, leading to the formation of oxindoles and isatins.[2][3]

Caption: Predicted Oxidative Degradation Pathway of this compound.

Photolytic Degradation

Photodegradation is often initiated by the absorption of light, leading to the formation of excited states that can undergo various reactions. For indole derivatives, this can result in the formation of radical species, leading to a complex mixture of degradation products.

Caption: Predicted Photolytic Degradation Pathway of this compound.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common industry practices. The extent of degradation should ideally be in the range of 5-20% to avoid the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug.[4]

General Experimental Workflow

Caption: General Workflow for Forced Degradation Studies.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Procedure: Dissolve this compound in a suitable solvent and add 0.1 M HCl. The mixture is typically heated (e.g., at 60°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

-

Basic Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Procedure: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. The mixture is typically heated (e.g., at 60°C) for a specified period. Samples are withdrawn, neutralized, and analyzed.

-

-

Neutral Hydrolysis:

-

Reagent: Water.

-

Procedure: Dissolve this compound in water and heat (e.g., at 60°C). Samples are withdrawn at various time points and analyzed.

-

Oxidative Degradation

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure: Dissolve this compound in a suitable solvent and add 3% H₂O₂. The reaction is typically carried out at room temperature. Samples are taken at different time intervals for analysis.

Photolytic Degradation

-

Light Source: A calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Procedure: Expose a solution of this compound and a solid sample to the light source. A dark control sample should be stored under the same conditions but protected from light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter. Samples are analyzed after exposure.

Thermal Degradation

-

Conditions: High temperature (e.g., 60°C or 80°C) with and without humidity.

-

Procedure: Solid samples of this compound are exposed to elevated temperatures in a stability chamber. For studies with humidity, a controlled humidity chamber is used. Samples are analyzed at specified time points.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are presented as templates for organizing experimental results from forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acidic Hydrolysis | 0.1 M HCl | |||||

| Basic Hydrolysis | 0.1 M NaOH | |||||

| Neutral Hydrolysis | Water | |||||

| Oxidative | 3% H₂O₂ | |||||

| Photolytic (Solution) | ICH Q1B | |||||

| Photolytic (Solid) | ICH Q1B | |||||

| Thermal (Dry Heat) | ||||||

| Thermal (Humidity) |

Table 2: Quantitative Analysis of this compound and its Degradation Products

| Sample | Retention Time (min) | Peak Area | % Assay of this compound | % Area of Degradant |

| Control | ||||

| This compound | 100 | N/A | ||

| Stressed Sample (e.g., Acidic Hydrolysis) | ||||

| This compound | N/A | |||

| Degradant 1 | N/A | |||

| Degradant 2 | N/A |

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of the degradation products.

Proposed HPLC Method

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

Conclusion

While specific experimental data on the stability and degradation of this compound is not currently available in the public domain, this technical guide provides a predictive framework based on the known chemistry of the indole scaffold. The primary degradation pathways are anticipated to be oxidation and photolysis. The provided experimental protocols for forced degradation studies offer a systematic approach for researchers and drug development professionals to elucidate the stability profile of this compound. The development of a validated, stability-indicating analytical method is paramount for accurately assessing the stability and identifying any potential degradation products. The information and methodologies presented herein will serve as a valuable resource for the further development of this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 1-Methyl-1H-indol-4-OL

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Methyl-1H-indol-4-OL. The method is suitable for routine analysis in research and drug development settings. The protocol outlines procedures for sample preparation, chromatographic conditions, and data analysis. This method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers and scientists.

Introduction